6-Fluoro-3-methylquinolin-4-ol
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Overview
Description
6-Fluoro-3-methylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylquinolin-4-ol typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorine atom at the desired position. Cyclization and subsequent functional group modifications are then carried out to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for the synthesis. The process is optimized for yield and purity, ensuring the compound meets the necessary specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-Fluoro-3-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylquinolin-4-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. These interactions can lead to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinolin-4-ol
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Uniqueness
6-Fluoro-3-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position and the methyl group at the 3-position differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
CAS No. |
442-09-1 |
---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8FNO/c1-6-5-12-9-3-2-7(11)4-8(9)10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
ONPXXNMNFDRPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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